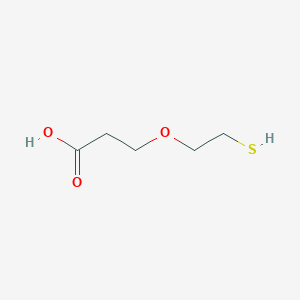

3-(2-Mercaptoethoxy)propanoic acid

描述

3-(2-Mercaptoethoxy)propanoic acid is a compound characterized by the presence of a thiol group (-SH) and a carboxylic acid group (-COOH). It is a colorless, oily liquid that is sensitive to air and has a predicted boiling point of 329.0±32.0 °C .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Mercaptoethoxy)propanoic acid typically involves the reaction of 2-mercaptoethanol with ethylene oxide, followed by the addition of acrylic acid . The reaction conditions often require a controlled environment to prevent oxidation of the thiol group. The process can be summarized as follows:

Reaction of 2-mercaptoethanol with ethylene oxide: This step forms 2-(2-mercaptoethoxy)ethanol.

Addition of acrylic acid: This step converts the intermediate to this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using catalysts and advanced purification techniques .

化学反应分析

Types of Reactions

3-(2-Mercaptoethoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and conditions such as basic or acidic environments are employed.

Major Products

Oxidation: Disulfides are formed.

Reduction: Alcohols are produced.

Substitution: Various substituted thiol derivatives are obtained.

科学研究应用

Biochemical Applications

1.1 Drug Delivery Systems

3-(2-Mercaptoethoxy)propanoic acid is utilized in the development of drug delivery systems due to its thiol group, which allows for the conjugation of drugs to polyethylene glycol (PEG) chains. This conjugation enhances the solubility and stability of therapeutic agents in biological environments.

Case Study:

A study demonstrated that modifying nanoparticles with this compound improved their circulation time in vivo, leading to enhanced therapeutic efficacy against tumors .

1.2 Cell Culture and Tissue Engineering

The compound is applied in cell culture as a surface modification agent for biomaterials. It facilitates cell adhesion and growth by providing functional groups that interact with cellular components.

| Application Area | Impact |

|---|---|

| Cell Adhesion | Enhanced attachment and proliferation |

| Tissue Engineering | Improved scaffold integration |

Nanotechnology

2.1 Nanoparticle Synthesis

this compound is employed in the synthesis of nanoparticles, particularly gold and silver nanoparticles. The thiol groups facilitate the stabilization and functionalization of these nanoparticles for various applications, including biosensing and imaging.

Data Table: Synthesis Parameters

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Reaction Time | 24 hours |

| Concentration | 0.1 M |

Material Science

3.1 Coatings and Surface Modifications

The compound is used to create functional coatings on various substrates. Its ability to form self-assembled monolayers makes it suitable for applications in sensors and biosensors.

Case Study:

Research indicated that surfaces modified with this compound exhibited increased hydrophilicity and biocompatibility, making them ideal for biomedical applications .

Analytical Chemistry

4.1 Chromatography

In analytical chemistry, this compound serves as a derivatizing agent for the analysis of various compounds via chromatography techniques.

| Technique | Application |

|---|---|

| Gas Chromatography | Analysis of volatile compounds |

| High-Performance Liquid Chromatography (HPLC) | Separation of complex mixtures |

作用机制

The mechanism of action of 3-(2-Mercaptoethoxy)propanoic acid involves its thiol and carboxylic acid groups. The thiol group can form covalent bonds with metal ions and other thiol-reactive species, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions . These interactions enable the compound to act as a stabilizer, linker, or reactive intermediate in various applications.

相似化合物的比较

Similar Compounds

3-(2-(2-Mercaptoethoxy)ethoxy)propanoic acid: Similar structure but with an additional ethoxy group.

Thiol-PEG2-acid: Another name for 3-(2-Mercaptoethoxy)propanoic acid.

Uniqueness

This compound is unique due to its specific combination of thiol and carboxylic acid groups, which provide distinct reactivity and versatility in various chemical and biological applications .

生物活性

3-(2-Mercaptoethoxy)propanoic acid, also known as HS-MEG-COOH, is a compound that has garnered attention due to its potential biological activities, particularly in the context of its antioxidant properties and its role as a chelating agent. This article delves into the biological activity of this compound, supported by research findings, synthesis details, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a mercapto group (-SH) and an ethoxy group, which contribute to its unique chemical properties. The synthesis of this compound has been documented using various methods, with confirmation through NMR spectroscopy techniques . The structure can be represented as follows:

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various neurodegenerative diseases. The compound's ability to scavenge free radicals has been demonstrated in several studies, highlighting its potential therapeutic applications in preventing oxidative damage.

Chelating Activity

The compound also functions as a chelating agent, capable of binding metal ions. This property is particularly relevant in the context of heavy metal detoxification. Studies have shown that compounds with similar structures effectively reduce metal toxicity in biological systems . The chelation mechanism involves the formation of stable complexes with metal ions, thereby facilitating their excretion from the body.

Case Studies and Research Findings

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from damage induced by oxidative stress. For instance, experiments with SH-SY5Y neuroblastoma cells showed reduced cell death when treated with this compound under oxidative conditions .

- Antifouling Properties : A recent study explored the antifouling characteristics of HS-MEG-COOH on surfaces exposed to biological fluids. The results indicated that the compound could reduce serum protein adsorption, suggesting its potential use in biomedical applications where surface fouling is a concern .

- Metal Binding Efficacy : Comparative studies on various chelating agents revealed that this compound possesses a favorable binding affinity for heavy metals like cadmium and lead. This property was assessed through toxicity assays in animal models, demonstrating reduced retention and tissue distribution of these metals when treated with the compound .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

属性

IUPAC Name |

3-(2-sulfanylethoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c6-5(7)1-2-8-3-4-9/h9H,1-4H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOWTTJLZBIPQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCS)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296266 | |

| Record name | 3-(2-Mercaptoethoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260092-48-5 | |

| Record name | 3-(2-Mercaptoethoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260092-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Mercaptoethoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。